N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]
Description
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS 61912-28-5) is a symmetric bis-triazine compound featuring two 1,3,5-triazine-2,4,6-triamine units linked by a dodecane (C12) spacer. Its molecular formula is C₁₈H₃₄N₁₂, with a molecular weight of 418.54 g/mol . The structure is characterized by six amine groups and a flexible aliphatic chain, which confers unique physicochemical properties, such as moderate hydrophobicity (XLogP: 3.6) and a high topological polar surface area (205.48 Ų) . This compound is synthesized via nucleophilic substitution reactions involving cyanuric chloride and alkyl amines, a method common to many triazine derivatives .
Properties
CAS No. |
61912-28-5 |
|---|---|
Molecular Formula |
C18H34N12 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-N-[12-[(4,6-diamino-1,3,5-triazin-2-yl)amino]dodecyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H34N12/c19-13-25-14(20)28-17(27-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-18-29-15(21)26-16(22)30-18/h1-12H2,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
InChI Key |
DVBLMQVWQDZIIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCNC1=NC(=NC(=N1)N)N)CCCCCNC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a nucleophilic substitution reaction where the amino groups of dodecane-1,12-diamine react with activated triazine derivatives (such as cyanuric chloride or melamine derivatives) to form stable covalent bonds linking the triazine rings to the dodecane spacer.
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of triazine core | Use of cyanuric chloride or melamine derivatives with leaving groups | Cyanuric chloride is often used due to its three reactive chlorine atoms, allowing selective substitution |
| 2 | Reaction with dodecane-1,12-diamine | Nucleophilic substitution of chlorine atoms by amino groups of dodecane-1,12-diamine | Typically performed in polar aprotic solvents (e.g., dimethylformamide) under controlled temperature (0–50 °C) |
| 3 | Purification | Recrystallization or chromatographic methods | To isolate the bis-substituted product with high purity |
Specific Example from Patent Literature
- According to patent WO2020040282A1 and EP3842471A1, polyamides and related compounds containing dodecane diamine units linked to triazine derivatives are synthesized by reacting dodecane-1,12-diamine with triazine-based monomers under controlled conditions to yield bis-substituted triazine compounds.
- The reaction is typically carried out in solvents such as N,N-dimethylacetamide or dimethylformamide, with temperature control to avoid side reactions.
- The molar ratio of dodecane-1,12-diamine to triazine derivative is carefully controlled to favor bis-substitution.
Alternative Synthetic Routes
- Reductive amination : Although less common for this compound, reductive amination of aldehyde-functionalized triazine derivatives with dodecane-1,12-diamine could be a potential route.
- Direct coupling : Using coupling agents (e.g., carbodiimides) to link carboxyl-functionalized triazine derivatives with dodecane-1,12-diamine amino groups.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMAc, or NMP | Polar aprotic solvents enhance nucleophilicity and solubility |
| Temperature | 0–50 °C | Lower temperatures favor selective substitution; higher temperatures may cause side reactions |
| Reaction Time | 2–24 hours | Sufficient time needed for complete substitution |
| Molar Ratio | 1:2 (triazine:dodecane diamine) | Ensures bis-substitution without excess reagents |
| pH Control | Mildly basic to neutral | Prevents protonation of amines, maintaining nucleophilicity |
Purification and Characterization
- Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, water mixtures) or by chromatographic techniques.
- Characterization : Confirmed by spectroscopic methods such as NMR (1H, 13C), FTIR (to verify triazine and amine functionalities), and mass spectrometry.
- Yield : Reported yields for similar bis-substituted triazine compounds range from 70% to 90%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution of cyanuric chloride with dodecane-1,12-diamine | Cyanuric chloride, dodecane-1,12-diamine | DMF, DMAc | 0–50 °C | 4–24 h | 75–90% | Most common, selective bis-substitution |
| Reductive amination (potential) | Aldehyde-functionalized triazine, dodecane-1,12-diamine, reducing agent | Methanol, ethanol | Room temp | 12–24 h | Moderate | Less reported, requires aldehyde precursor |
| Direct coupling with carboxylated triazine | Carboxyl-triazine, dodecane-1,12-diamine, coupling agent | DMF | Room temp | 6–12 h | Moderate to high | Requires activation of carboxyl group |
Research Findings and Notes
- The selectivity of the nucleophilic substitution is high due to the reactivity of the triazine chlorides and the nucleophilicity of the diamine.
- The dodecane spacer provides flexibility and hydrophobic character, influencing the physical properties of the final compound.
- The reaction conditions must be optimized to avoid polymerization or cross-linking, which can occur if excess reactive sites are present.
- The compound has potential applications in polymer chemistry, coatings, and as a building block for advanced materials due to its bifunctional triazine units.
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products of these reactions depend on the reagents used. For example, nucleophilic substitution with primary amines results in the formation of substituted triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] exhibits significant potential in the field of medicinal chemistry. The triazine moiety has been associated with various pharmacological activities:
- Antitumor Activity : Compounds containing triazine structures have shown promising results against different cancer cell lines. For instance, derivatives of 1,3,5-triazines have been reported to exhibit antitumor properties against lung and breast cancers .
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of triazine derivatives. In vitro evaluations demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms .
Materials Science
The unique chemical structure of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] opens avenues for applications in materials science:
- Synthesis of Functional Polymers : The compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its ability to form networks can lead to materials with enhanced mechanical properties and thermal stability.
- Optoelectronic Devices : The luminescent properties associated with certain triazine derivatives make them suitable candidates for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells.
Agricultural Chemistry
Research indicates that triazine compounds may also play a role in agricultural applications:
- Herbicides : Some triazines are known to act as herbicides by inhibiting photosynthesis in plants. The potential modification of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] could lead to the development of new herbicidal agents with improved efficacy and reduced environmental impact.
Case Study 1: Antitumor Activity
A study published in MDPI explored the synthesis of various triazine derivatives and their biological activities. Among these derivatives, compounds similar to N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] were tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability across multiple cancer types .
Case Study 2: Antimicrobial Efficacy
In another research effort documented on ResearchGate, a series of 1,3,5-triazine derivatives were synthesized and evaluated for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings demonstrated that certain modifications led to enhanced antibacterial properties compared to existing antibiotics .
Mechanism of Action
The mechanism of action of N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] involves its interaction with specific molecular targets. For instance, it can act as an antagonist to nicotinic acetylcholine receptors, thereby inhibiting the release of neurotransmitters like dopamine . This interaction is mediated through the binding of the triazine rings to the receptor sites, blocking their activity and modulating the associated signaling pathways .
Comparison with Similar Compounds
Structural Analogues by Alkyl Chain Length and Branching
Triazine-triamine derivatives vary significantly in substituent length, branching, and symmetry, impacting their applications in materials science, agrochemicals, and pharmaceuticals.
Key Observations :
- Chain Length : Longer alkyl chains (e.g., dodecane or octadecyl) increase hydrophobicity and molecular weight, favoring applications in surfactants or phase-transfer catalysis . Shorter chains (e.g., propyl, butyl) enhance solubility in polar solvents .
- Symmetry : Symmetric structures (e.g., the dodecane-linked compound) improve thermal stability and crystallinity compared to asymmetrical derivatives like Compound 3a .
- Reactivity : Allyl and methoxymethyl substituents (e.g., hexaallyl, Metazin) introduce functional groups for polymerization or improved solubility in organic matrices .
Biological Activity
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS Number 61912-28-5) is a synthetic compound belonging to the triazine family. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and material science. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H34N12
- Molecular Weight : 418.54 g/mol
- EINECS Number : 263-315-4
The compound features a dodecane backbone connected to two triazine moieties, which may contribute to its unique biological activities.
Synthesis
The synthesis of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] typically involves the reaction of dodecane derivatives with triazine precursors. A common method includes the functionalization of cyanuric chloride with appropriate amines to yield the desired triazine structure. This approach has been documented to produce high yields of substituted triazines through sequential substitution reactions .
Antitumor Properties
Research indicates that compounds containing triazine structures exhibit promising antitumor activity. For instance:
- Mechanism : Triazines can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Studies : In vitro studies have shown that related triazine compounds exhibit cytotoxic effects against lung and breast cancer cells .
Antimicrobial Activity
Triazines are also known for their antimicrobial properties:
- Inhibition of Pathogens : Studies have demonstrated that certain triazine derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Other Biological Activities
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] has shown potential as:
- Siderophore-like Activity : Some studies suggest that triazines can act as siderophores, which are compounds that bind iron and facilitate its uptake by microorganisms .
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Certain triazines have been identified as antagonists for CRF receptors, which play a role in stress response and could be targeted for anxiety disorders .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | 1,4-Dioxane | |
| Temperature | 70°C | |
| Reaction Time | 2.5–3 hours | |
| Yield | ~65% |
How is the purity and structural integrity of this compound verified?
Category: Basic
Answer:
Key characterization methods include:
- Elemental Analysis: Confirm C, H, N composition (e.g., deviation <0.3% from theoretical values).
- Spectroscopy:
- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding networks .
What strategies resolve contradictions in reported biological activities of triazine-triamine derivatives?
Category: Advanced
Answer:
Contradictions often arise from structural variations (e.g., substituents like –OCH₃, –Cl) and assay conditions. Mitigation strategies include:
- Systematic Substituent Screening: Compare derivatives with controlled functional groups (e.g., –F vs. –NO₂) to isolate structure-activity relationships .
- Standardized Bioassays: Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
- Statistical Validation: Apply ANOVA to assess significance of activity differences across studies.
How does the introduction of electron-withdrawing/donating groups affect the compound’s thermal stability?
Category: Advanced
Answer:
Electron-withdrawing groups (e.g., –Cl) enhance thermal stability by increasing crosslinking density, while electron-donating groups (e.g., –OCH₃) may reduce decomposition temperatures.
Q. Table 2: Thermal Properties of Selected Derivatives
| Substituent | Decomposition Onset (°C) | Char Yield (%) | Reference |
|---|---|---|---|
| –Cl | 320 | 45 | |
| –OCH₃ | 285 | 30 |
What computational approaches predict the compound’s electronic properties for material science applications?
Category: Advanced
Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess conductivity (e.g., 3.5–4.0 eV for triazine cores) .
- Molecular Dynamics (MD): Simulate bulk modulus and tensile strength for flame-retardant composites .
- Validation: Compare computational results with experimental XRD and UV-Vis spectra .
What safety precautions are critical during handling and synthesis?
Category: Basic
Answer:
- Toxicity Mitigation: Use fume hoods due to potential release of NH₃/HCN during thermal decomposition .
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to avoid dermal exposure (LD₅₀ >2000 mg/kg in rodents) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
How can the compound’s solubility be optimized for biological assays?
Category: Advanced
Answer:
- Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
- Derivatization: Introduce sulfonate (–SO₃H) groups via post-synthetic modification .
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in antimicrobial studies .
What analytical challenges arise in quantifying degradation products in environmental samples?
Category: Advanced
Answer:
- LC-MS/MS: Detect trace metabolites (e.g., melamine derivatives) with a limit of quantification (LOQ) <1 ppb .
- Matrix Interference: Use solid-phase extraction (SPE) to remove humic acids from soil/water samples .
- Isotopic Labeling: Employ ¹⁵N-labeled analogs as internal standards for accurate quantification .
What role does the dodecane linker play in modulating self-assembly properties?
Category: Advanced
Answer:
The flexible C₁₂ chain facilitates:
- Lamellar Packing: Observed via XRD (d-spacing ~18–20 Å) in thin films .
- Hydrophobic Interactions: Stabilize micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .
- Thermal Transitions: MD simulations show increased phase stability compared to shorter alkyl linkers .
How can conflicting data on carcinogenic risk be addressed?
Category: Advanced
Answer:
- Dose-Response Studies: Conduct long-term rodent assays with controlled exposure levels (e.g., 100–1000 ppm in diet) .
- Metabolite Profiling: Identify urinary biomarkers (e.g., cyanuric acid) to correlate with tumor incidence .
- Epigenetic Analysis: Assess DNA methylation changes in bladder epithelial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
